5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Description
Properties
IUPAC Name |
5-chloro-7-[(4-methylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O/c1-28-9-11-29(12-10-28)20(14-4-6-15(7-5-14)22(24,25)26)17-13-18(23)16-3-2-8-27-19(16)21(17)30/h2-8,13,20,30H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCFBGRMIORPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Group: This step involves nucleophilic substitution reactions where the piperazine ring is introduced using reagents like 4-methylpiperazine.
Addition of the Trifluoromethylphenyl Group: This can be achieved through Friedel-Crafts alkylation, where the quinoline derivative reacts with 4-(trifluoromethyl)benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe to study the function of specific enzymes and receptors in biological systems.
Mechanism of Action
The mechanism of action of 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The trifluoromethyl group in the target compound increases logP (predicted ~4.5) compared to 5c (logP ~3.5) and the phenylpiperazine analogue (logP 3.9) .
- Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility due to their basic nitrogen atoms, but bulky aryl groups (e.g., trifluoromethylphenyl) may reduce it .
- Synthetic Complexity : The target compound requires additional steps to introduce the trifluoromethylphenyl group, unlike simpler analogues like 5c, which is synthesized via direct Mannich reactions .
Analogues with Aryl Group Variations
Key Observations :
- Thermal Stability : Melting points vary significantly; compound 27 (151–153°C) and 29 (144–146°C) have lower melting points than simpler derivatives like 5c (104–243°C), likely due to increased molecular flexibility from bulky substituents .
Q & A
Q. What are the key synthetic pathways for synthesizing 5-chloro-7-[(4-methylpiperazin-1-yl)[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1: Preparation of the quinolin-8-ol core via condensation reactions, often starting with substituted quinoline precursors.
- Step 2: Introduction of the 4-methylpiperazine moiety using Mannich-type reactions, where formaldehyde and piperazine derivatives are reacted with the quinoline intermediate .
- Step 3: Functionalization with the 4-(trifluoromethyl)phenyl group via nucleophilic substitution or cross-coupling reactions. Critical parameters include solvent choice (e.g., DMF for solubility), reaction temperature (room temperature to 80°C), and purification via recrystallization or column chromatography .
Q. How is the molecular structure of this compound validated in synthetic workflows?
Structural confirmation relies on:
- Spectroscopic Techniques: H/C NMR to verify substituent positions and integration ratios.
- Mass Spectrometry (HRMS): To confirm molecular weight (±1 ppm accuracy).
- X-ray Crystallography: For unambiguous determination of stereochemistry and bond angles, as demonstrated in related quinoline derivatives .
Q. What in vitro assays are used to screen its biological activity?
Standard assays include:
- Enzyme Inhibition: Kinase or protease inhibition assays (IC determination) using fluorogenic substrates .
- Antimicrobial Screening: Broth microdilution against bacterial/fungal strains (MIC values) .
- Receptor Binding: Radioligand displacement assays for GPCR targets (e.g., dopamine D2/D3 receptors) .
Advanced Research Questions
Q. How can contradictory results between enzyme inhibition assays and cellular activity studies be resolved?
Discrepancies often arise due to:
- Membrane Permeability: Poor cellular uptake despite in vitro enzyme inhibition. Use logP calculations (e.g., >3 for optimal permeability) and parallel artificial membrane permeability assays (PAMPA) to assess bioavailability .
- Off-Target Effects: Employ proteome-wide profiling (e.g., kinome screens) or CRISPR-based gene knockout models to isolate primary targets .
Q. What strategies optimize reaction yields during the introduction of the 4-(trifluoromethyl)phenyl group?
Key optimizations include:
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling, with microwave-assisted heating to reduce reaction times .
- Solvent Systems: Mixed polar solvents (e.g., DMF:HO) to enhance solubility of aromatic intermediates.
- Byproduct Management: Use of scavenger resins (e.g., QuadraPure™) to remove unreacted boronic acids .
Q. How do structural modifications impact its iron-chelating properties and neuroprotective potential?
- Chelation Studies: UV-Vis spectroscopy with ferrozine competition assays to quantify iron-binding capacity.
- In Vivo Models: Parkinson’s disease rodent models to assess dopamine receptor agonism and reduction of oxidative stress (e.g., MPTP-induced neurotoxicity) .
- SAR Analysis: Trifluoromethyl groups enhance lipophilicity, while piperazine substituents modulate receptor affinity .
Q. What experimental designs address stability issues in aqueous formulations?
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic conditions, followed by HPLC-MS to identify degradation products .
- Lyophilization: Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Methodological Notes
- Contradiction Resolution: When cellular activity lags behind biochemical assays, integrate transcriptomics (RNA-seq) to identify compensatory pathways .
- Theoretical Frameworks: Link neuroprotective effects to iron dysregulation hypotheses in Parkinson’s disease or free radical scavenging mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
